2-Bromo-4-(bromomethyl)-1-methylbenzene

Description

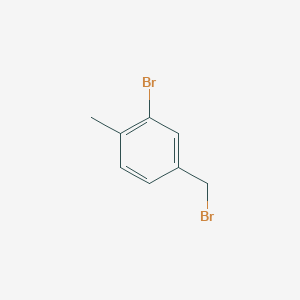

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-(bromomethyl)-1-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Br2/c1-6-2-3-7(5-9)4-8(6)10/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWQPVINTIOVYLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30624071 | |

| Record name | 2-Bromo-4-(bromomethyl)-1-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30624071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

259231-26-0 | |

| Record name | 2-Bromo-4-(bromomethyl)-1-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30624071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-4-(bromomethyl)-1-methylbenzene

This technical guide provides a comprehensive overview of 2-Bromo-4-(bromomethyl)-1-methylbenzene, a key intermediate in organic synthesis. It is intended for researchers, scientists, and professionals in drug development and materials science who require detailed information on its properties, synthesis, and handling.

Chemical Identity and Properties

This compound is a disubstituted toluene derivative containing two bromine atoms. Its unique structure makes it a valuable reagent for introducing the 2-bromo-4-methylbenzyl moiety into various molecular frameworks.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 259231-26-0 | [1] |

| Molecular Formula | C₈H₈Br₂ | [1] |

| Molecular Weight | 263.96 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 4-methyl-3-bromobenzylbromide, 3-bromo-4-methylbenzyl bromide | [1] |

| Canonical SMILES | CC1=C(C=C(C=C1)CBr)Br | [1] |

| InChI Key | LWQPVINTIOVYLW-UHFFFAOYSA-N | [1] |

| Physical Form | Solid or liquid | [2] |

| Storage Temperature | 2-8°C under an inert atmosphere | [2] |

Experimental Protocols: Synthesis

The synthesis of this compound typically involves the radical bromination of the methyl group of 2-bromo-p-xylene. A common method employs N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

Protocol: Synthesis via Radical Bromination

This protocol is based on established methods for the benzylic bromination of substituted toluenes.[3][4]

Materials:

-

2-Bromo-p-xylene (1 equivalent)

-

N-Bromosuccinimide (NBS) (1.05 - 1.1 equivalents)

-

Azobisisobutyronitrile (AIBN) (0.02 - 0.05 equivalents)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Chloroform

-

Hexane

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-p-xylene in carbon tetrachloride.

-

Add N-bromosuccinimide and a catalytic amount of AIBN to the solution.

-

Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain for 4-7 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The succinimide byproduct will precipitate out of the solution. Filter the mixture to remove the solid precipitate.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography, typically using a hexane/ethyl acetate eluent system, to yield pure this compound.

Applications in Research and Development

This compound is not typically an end-product but rather a versatile building block in organic synthesis. The presence of two reactive sites—the aryl bromide and the benzyl bromide—allows for selective and sequential reactions.

-

Aryl Bromide: The C-Br bond on the aromatic ring can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to form new carbon-carbon or carbon-heteroatom bonds.

-

Benzyl Bromide: The -CH₂Br group is a potent electrophile, making it an excellent substrate for nucleophilic substitution reactions. This allows for the attachment of the 2-bromo-4-methylbenzyl group to a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions.

This dual reactivity makes it a valuable intermediate in the synthesis of complex molecules, including pharmaceuticals and functional materials.

Safety and Handling

As with many brominated organic compounds, this compound requires careful handling to minimize exposure and ensure safety.

Table 2: General Safety and Handling Precautions

| Aspect | Recommendation |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[5] Work in a well-ventilated area or under a chemical fume hood.[6] |

| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place.[5] Store under an inert atmosphere and protect from moisture.[5] |

| Incompatibilities | Avoid contact with strong oxidizing agents, strong bases, and amines.[5] |

| First Aid (Eyes) | Immediately flush with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. |

| First Aid (Skin) | Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician. |

| First Aid (Ingestion) | Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. |

| First Aid (Inhalation) | Move to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur. |

Disclaimer: This guide is for informational purposes only. Always consult the specific Safety Data Sheet (SDS) for the material before use and follow all institutional safety protocols.

References

- 1. This compound | C8H8Br2 | CID 22266168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Bromo-4-(bromomethyl)-2-methylbenzene | 27561-51-9 [sigmaaldrich.com]

- 3. 2-bromo-1-(bromomethyl)-4-nitrobenzene synthesis - chemicalbook [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. fishersci.es [fishersci.es]

- 6. spectrumchemical.com [spectrumchemical.com]

A Comprehensive Technical Guide to 2-Bromo-4-(bromomethyl)-1-methylbenzene for Advanced Research

For Immediate Release

This technical guide provides an in-depth overview of 2-Bromo-4-(bromomethyl)-1-methylbenzene, a key chemical intermediate for researchers, scientists, and professionals in drug development. This document outlines its chemical identity, physicochemical properties, detailed experimental protocols for its synthesis, and its applications as a versatile building block in the synthesis of complex organic molecules.

Chemical Identity and Nomenclature

The compound with the structural formula C₈H₈Br₂ is systematically named under IUPAC nomenclature.

IUPAC Name: this compound[1]

Synonyms:

-

This compound[1]

-

Benzene, 2-bromo-4-(bromomethyl)-1-methyl-[1]

-

4-methyl-3-bromobenzylbromide[1]

-

3-bromo-4-methylbenzyl bromide[1]

-

CAS Number: 259231-26-0[1]

Physicochemical and Computed Properties

A summary of the key quantitative data for this compound is presented in the table below. These properties are essential for designing experimental conditions and for computational modeling studies.

| Property | Value | Source |

| Molecular Formula | C₈H₈Br₂ | PubChem[1] |

| Molecular Weight | 263.96 g/mol | PubChem[1] |

| Exact Mass | 261.89928 Da | PubChem[1] |

| Monoisotopic Mass | 261.89928 Da | PubChem[1] |

| XLogP3 | 3.5 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 0 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Topological Polar Surface Area | 0 Ų | PubChem[1] |

| Heavy Atom Count | 10 | PubChem[1] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the radical bromination of the benzylic methyl group of 2-bromo-p-xylene. The following protocol is a representative method adapted from procedures for similar compounds.[2]

Materials:

-

2-Bromo-p-xylene

-

N-Bromosuccinimide (NBS)

-

2,2'-Azobis(isobutyronitrile) (AIBN) or Benzoyl Peroxide (as a radical initiator)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Chloroform

-

Hexane

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-p-xylene (1.0 equivalent) in carbon tetrachloride.

-

Add N-bromosuccinimide (1.05 to 1.1 equivalents) and a catalytic amount of AIBN to the solution.

-

Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain stirring. The reaction can be monitored by TLC or GC-MS.

-

Upon completion of the reaction (typically after several hours), cool the mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

Applications in Synthetic Chemistry and Drug Discovery

This compound is a valuable synthetic intermediate, primarily due to its two distinct bromine-substituted sites which allow for selective functionalization. The benzylic bromide is highly susceptible to nucleophilic substitution, while the aryl bromide can participate in various cross-coupling reactions.

The introduction of bromine atoms into molecular structures is a significant strategy in drug design, as it can modulate the pharmacokinetic and pharmacodynamic properties of a compound.[3] This makes bromo-substituted intermediates like this compound of particular interest in medicinal chemistry.

Its structural features make it a suitable precursor for the synthesis of more complex molecules, including those with potential biological activity, such as carbazole derivatives.[4]

Logical and Experimental Workflows

The following diagrams illustrate the synthesis of this compound and its subsequent utility in nucleophilic substitution reactions, a cornerstone of its application in building more complex molecular architectures.

Caption: Synthetic pathway of this compound and its subsequent reaction.

The diagram above illustrates the two key stages involving this compound. The first stage is its synthesis from 2-bromo-p-xylene via radical bromination. The second stage demonstrates its utility as a substrate in nucleophilic substitution reactions, where the highly reactive benzylic bromide is displaced by a nucleophile to form a new carbon-nucleophile bond. This reactivity is fundamental to its role as a building block in organic synthesis.

References

- 1. This compound | C8H8Br2 | CID 22266168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-bromo-1-(bromomethyl)-4-nitrobenzene synthesis - chemicalbook [chemicalbook.com]

- 3. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 4. benchchem.com [benchchem.com]

An In-depth Technical Guide on 2-Bromo-4-(bromomethyl)-1-methylbenzene

This guide provides essential physicochemical data for 2-Bromo-4-(bromomethyl)-1-methylbenzene, a compound of interest for researchers and professionals in the fields of organic synthesis and drug development.

Physicochemical Data

The fundamental molecular properties of this compound are summarized below. These data are critical for stoichiometric calculations, analytical characterization, and experimental design.

| Property | Value |

| Molecular Formula | C8H8Br2[1] |

| Molecular Weight | 263.96 g/mol [1][2] |

| IUPAC Name | This compound[1] |

Molecular Structure and Connectivity

The structural arrangement of this compound, consisting of a substituted toluene core, is crucial for understanding its reactivity and potential applications. The diagram below illustrates the logical connectivity of the primary functional groups within the molecule.

References

"2-Bromo-4-(bromomethyl)-1-methylbenzene" physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Bromo-4-(bromomethyl)-1-methylbenzene. Due to the limited availability of experimental data for this specific compound, this document compiles computed data, information extrapolated from analogous compounds, and detailed experimental protocols for its synthesis and characterization. This guide is intended to serve as a valuable resource for professionals in chemical research and drug development who may be working with or synthesizing this molecule.

Chemical Identity and Computed Physical Properties

This compound, with the molecular formula C₈H₈Br₂, is a disubstituted toluene derivative.[1] It possesses both an aromatic bromine substituent and a benzylic bromine, suggesting a versatile reactivity profile for applications in organic synthesis.[1]

Table 1: Chemical Identifiers and Computed Properties

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 259231-26-0 | PubChem[1] |

| Molecular Formula | C₈H₈Br₂ | PubChem[1] |

| Molecular Weight | 263.96 g/mol | PubChem[1] |

| Canonical SMILES | CC1=C(C=C(C=C1)CBr)Br | PubChem[1] |

| InChI | InChI=1S/C8H8Br2/c1-6-2-3-7(5-9)4-8(6)10/h2-4H,5H2,1H3 | PubChem[1] |

| InChIKey | LWQPVINTIOVYLW-UHFFFAOYSA-N | PubChem[1] |

| Computed XLogP3 | 3.5 | PubChem[1] |

| Topological Polar Surface Area | 0 Ų | PubChem[1] |

| Heavy Atom Count | 10 | PubChem[1] |

Synthesis

The synthesis of this compound can be achieved through the radical bromination of 2-bromo-p-xylene at the benzylic position. This type of reaction is typically carried out using a brominating agent such as N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide, under photochemical or thermal conditions.[3][4][5]

General Experimental Protocol for Benzylic Bromination

The following is a generalized experimental protocol that can be adapted for the synthesis of this compound from 2-bromo-p-xylene.

Materials:

-

2-bromo-p-xylene

-

N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH)

-

Azobisisobutyronitrile (AIBN) or benzoyl peroxide

-

Carbon tetrachloride (CCl₄) or another suitable anhydrous solvent (e.g., dichloromethane)[3][4]

-

Anhydrous sodium sulfate

-

Saturated aqueous sodium bicarbonate solution

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-p-xylene in a suitable anhydrous solvent like carbon tetrachloride.[4]

-

Add N-bromosuccinimide (or an alternative brominating agent) and a catalytic amount of a radical initiator (e.g., AIBN).[4]

-

Heat the reaction mixture to reflux. The reaction can be initiated and sustained by a light source (e.g., a sunlamp) if necessary.[3]

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with water.[3]

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

The crude product can be further purified by flash column chromatography on silica gel.[4]

Diagram 1: Synthetic Pathway

Caption: Synthesis of this compound.

Chemical Reactivity

The chemical reactivity of this compound is dictated by its two distinct carbon-bromine bonds. The benzylic bromide is significantly more reactive towards nucleophilic substitution than the aryl bromide.[6] This differential reactivity allows for selective functionalization at the benzylic position.

Benzylic bromides are known to undergo Sₙ2 reactions with a variety of nucleophiles. The stability of the incipient benzylic carbocation also allows for Sₙ1-type reactions under appropriate conditions.

Diagram 2: Reactivity Overview

Caption: Reactivity of this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show a singlet for the benzylic methylene protons (CH₂Br), a singlet for the methyl protons (CH₃), and a set of signals in the aromatic region corresponding to the three protons on the benzene ring.

¹³C NMR: The carbon NMR spectrum should display eight distinct signals corresponding to the eight carbon atoms in the molecule.

General Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[6]

-

Instrumentation: Acquire the spectra on a 300 MHz or higher field NMR spectrometer.[6]

-

Acquisition: For ¹H NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence should be used, and a larger number of scans will be necessary.[6]

-

Referencing: Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[6]

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for C-H stretching of the aromatic ring and the methyl/methylene groups, C=C stretching of the aromatic ring, and C-Br stretching.

General Experimental Protocol for IR Spectroscopy (KBr Pellet Method):

-

Sample Preparation: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry KBr using an agate mortar and pestle to obtain a fine powder.[6]

-

Pellet Formation: Press the powder into a transparent pellet using a hydraulic press.[6]

-

Analysis: Acquire the spectrum using an FTIR spectrometer.

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak (M⁺) and a characteristic isotopic pattern for two bromine atoms (M, M+2, M+4 peaks in an approximate 1:2:1 ratio). Fragmentation patterns would likely involve the loss of a bromine atom and the formation of a stable benzylic cation.

General Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as electron ionization (EI) or electrospray ionization (ESI).

-

Analysis: Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.

Diagram 3: Spectroscopic Analysis Workflow

Caption: Workflow for Spectroscopic Analysis.

Safety and Handling

While a specific safety data sheet for this compound is not available, it should be handled with the precautions appropriate for benzyl bromides. Benzyl bromides are generally lachrymators and are corrosive to metals and tissues. They can be toxic by inhalation and skin absorption.[7] Handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment, including gloves and safety glasses.

Conclusion

This compound is a potentially valuable synthetic intermediate due to its dual reactivity. While experimental data on its physical and chemical properties are scarce, this guide provides a framework for its synthesis and characterization based on established chemical principles and data from related compounds. Researchers and scientists are encouraged to use the provided protocols as a starting point for their work and to perform thorough characterization to establish a definitive profile for this compound.

References

- 1. This compound | C8H8Br2 | CID 22266168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. benchchem.com [benchchem.com]

- 4. 2-bromo-1-(bromomethyl)-4-nitrobenzene synthesis - chemicalbook [chemicalbook.com]

- 5. tandfonline.com [tandfonline.com]

- 6. benchchem.com [benchchem.com]

- 7. Benzylic Bromination of Toluene Derivatives with Boron Tribromide | Semantic Scholar [semanticscholar.org]

Spectroscopic Profile of 2-Bromo-4-(bromomethyl)-1-methylbenzene: A Technical Guide

Introduction

2-Bromo-4-(bromomethyl)-1-methylbenzene (CAS No. 259231-26-0) is a disubstituted toluene derivative with potential applications in organic synthesis, particularly as a building block for more complex molecules due to its two reactive bromine sites.[1] Accurate structural elucidation is critical for its use in research and development. This guide provides a comprehensive overview of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Generalized experimental protocols for acquiring such data are also included, along with a logical workflow for spectroscopic analysis.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[2][3][4]

Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1 | ~ 7.45 | Doublet (d) | 1H | H-3 |

| 2 | ~ 7.25 | Doublet (d) | 1H | H-5 |

| 3 | ~ 7.15 | Singlet (s) | 1H | H-6 |

| 4 | 4.49 | Singlet (s) | 2H | -CH₂Br |

| 5 | 2.38 | Singlet (s) | 3H | -CH₃ |

Predicted ¹³C NMR Data (Solvent: CDCl₃)

| Signal | Predicted Chemical Shift (δ, ppm) | Assignment |

| 1 | ~ 139.0 | C-4 |

| 2 | ~ 136.5 | C-1 |

| 3 | ~ 133.0 | C-5 |

| 4 | ~ 131.0 | C-3 |

| 5 | ~ 129.5 | C-6 |

| 6 | ~ 124.0 | C-2 |

| 7 | ~ 32.0 | -CH₂Br |

| 8 | ~ 22.5 | -CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[5][6]

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2970-2850 | Medium | Aliphatic C-H Stretch (-CH₃, -CH₂Br) |

| ~1600, ~1475 | Medium-Strong | Aromatic C=C Skeletal Vibrations |

| ~1450 | Medium | -CH₂ Scissoring |

| ~1380 | Medium | -CH₃ Bending |

| ~1210 | Strong | C-Br Stretch (Aliphatic) |

| 1100-1000 | Strong | C-Br Stretch (Aromatic) |

| ~820 | Strong | Out-of-plane C-H Bending (1,2,4-trisubstituted) |

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of a molecule.[7][8][9]

Predicted Major Mass Spectral Fragments (Electron Ionization - EI)

| m/z (mass/charge) | Relative Abundance | Assignment |

| 262/264/266 | High | [M]⁺ (Molecular ion peak with characteristic Br₂ isotope pattern) |

| 183/185 | High | [M-Br]⁺ (Loss of a bromine radical from the bromomethyl group) |

| 104 | Very High | [M-Br₂]⁺ (Loss of both bromine atoms, base peak) |

| 91 | Medium | [C₇H₇]⁺ (Tropylium ion) |

The characteristic isotopic pattern for two bromine atoms (¹⁹Br and ⁸¹Br) will result in a triplet of peaks for the molecular ion (M, M+2, M+4) with an approximate intensity ratio of 1:2:1.[10]

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data described above. Instrument-specific parameters may require optimization.

NMR Spectroscopy Sample Preparation and Acquisition

-

Sample Preparation : Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard if required by the instrument.[2][11]

-

¹H NMR Acquisition :

-

Use a spectrometer with a field strength of 300 MHz or higher.

-

Lock the spectrometer to the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Reference the spectrum to the TMS signal at 0.00 ppm or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[11]

-

-

¹³C NMR Acquisition :

-

Use a proton-decoupled pulse sequence.

-

A significantly larger number of scans will be necessary compared to ¹H NMR due to the low natural abundance of ¹³C.

-

Reference the spectrum to the TMS signal at 0.00 ppm or the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

IR Spectroscopy Sample Preparation and Acquisition

-

Sample Preparation (Thin Film Method) :

-

Acquisition :

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

-

Perform a background scan with a clean, empty salt plate to subtract any atmospheric or instrumental interferences.

-

Mass Spectrometry Sample Preparation and Acquisition

-

Sample Preparation : Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a volatile organic solvent such as methanol, acetonitrile, or ethyl acetate.[13] Ensure the sample is fully dissolved and free of particulates.

-

Acquisition (Electron Ionization - EI) :

-

Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

-

In the ion source, the sample is vaporized and bombarded with a high-energy electron beam to induce ionization and fragmentation.[7][9]

-

The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.

-

The detector records the abundance of each ion, generating the mass spectrum.

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the structural elucidation of an organic compound like this compound using the primary spectroscopic techniques.

Caption: A logical workflow for spectroscopic analysis.

References

- 1. This compound | C8H8Br2 | CID 22266168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 4. NMR Spectroscopy [www2.chemistry.msu.edu]

- 5. amherst.edu [amherst.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 8. fiveable.me [fiveable.me]

- 9. m.youtube.com [m.youtube.com]

- 10. youtube.com [youtube.com]

- 11. benchchem.com [benchchem.com]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

An In-depth Technical Guide to the Safety and Hazards of 2-Bromo-4-(bromomethyl)-1-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Physical Properties

2-Bromo-4-(bromomethyl)-1-methylbenzene is a disubstituted toluene derivative containing two bromine atoms. One is attached to the aromatic ring, and the other to the methyl group, rendering it a reactive benzylic bromide. This dual reactivity makes it a potentially useful, yet hazardous, intermediate in organic synthesis.

Table 1: Chemical and Physical Properties of this compound [1]

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 4-methyl-3-bromobenzylbromide, Benzene, 2-bromo-4-(bromomethyl)-1-methyl- |

| CAS Number | 259231-26-0 |

| Molecular Formula | C₈H₈Br₂ |

| Molecular Weight | 263.96 g/mol |

| Appearance | Solid (predicted) |

| XLogP3 | 3.5 |

Hazard Identification and Classification

While a specific Safety Data Sheet (SDS) for this compound is not widely available, the GHS classification for the closely related isomer, 4-Bromo-1-(bromomethyl)-2-methylbenzene, provides a strong indication of its potential hazards. Benzylic bromides as a class are known to be potent lachrymators and irritants.

Table 2: Inferred GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

Warning: This substance is expected to be corrosive and cause severe skin and eye damage. It is also likely to be a respiratory irritant. Lachrymatory effects (profuse tearing) are common with this class of compounds.

Toxicological Profile

Detailed toxicological studies on this compound have not been identified. However, the toxicity can be inferred from its chemical structure and the known effects of related compounds.

-

Acute Toxicity: Expected to be harmful if swallowed, inhaled, or in contact with skin. The primary acute effects are severe irritation and chemical burns to any tissue contacted. Inhalation may lead to respiratory tract irritation, coughing, and shortness of breath.

-

Chronic Toxicity: Long-term exposure to substituted toluenes can be associated with neurological effects. Chronic exposure to brominated aromatic compounds may have other systemic effects, though specific data for this compound is lacking.

-

Genotoxicity and Carcinogenicity: No data is available. However, as a reactive alkylating agent, there is a potential for genotoxicity.

Experimental Protocols

Representative Synthesis: Free-Radical Bromination

A common method for synthesizing benzylic bromides from methyl-substituted aromatics is through free-radical bromination using N-bromosuccinimide (NBS) and a radical initiator.

Materials:

-

2-Bromo-4-methyltoluene

-

N-Bromosuccinimide (NBS)

-

2,2'-Azobis(2-methylpropionitrile) (AIBN) or Benzoyl Peroxide (BPO)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-4-methyltoluene (1 equivalent) in CCl₄.

-

Add NBS (1.1 equivalents) and a catalytic amount of AIBN or BPO to the mixture.

-

Heat the mixture to reflux under illumination with a UV lamp or incandescent light bulb to initiate the reaction.

-

Monitor the reaction progress by TLC or GC. The reaction is typically complete when the denser succinimide byproduct floats to the surface.

-

Cool the reaction mixture to room temperature and filter to remove the succinimide.

-

Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization or column chromatography.

Safe Handling and Personal Protective Equipment (PPE)

Given the corrosive and irritant nature of this compound, strict safety protocols must be followed.

Engineering Controls:

-

Always handle this compound in a certified chemical fume hood to avoid inhalation of vapors.

-

An emergency eyewash station and safety shower must be readily accessible.

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear a lab coat and appropriate chemical-resistant gloves (e.g., nitrile or neoprene). Dispose of contaminated gloves properly.

-

Respiratory Protection: If there is a risk of exceeding exposure limits, use a full-face respirator with an appropriate organic vapor cartridge.

Handling Procedures:

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe dust or vapors.

-

Keep away from ignition sources.

-

Handle in accordance with good industrial hygiene and safety practices.[2]

Spill and Disposal Procedures

Spill Cleanup:

-

Evacuate the area and ensure adequate ventilation.

-

Remove all sources of ignition.

-

Wear full PPE as described above.

-

For solid spills, carefully sweep up the material to avoid generating dust.

-

For liquid spills, absorb with an inert material (e.g., sand, vermiculite).[2][3]

-

Place the spilled material into a sealed, labeled container for hazardous waste disposal.

Waste Disposal:

-

Dispose of waste in accordance with local, state, and federal regulations. This material may be classified as hazardous waste. Contact a licensed professional waste disposal service.[3]

In Vitro Cytotoxicity Assay (General Protocol)

To assess the toxicity of halogenated aromatic compounds, in vitro assays are commonly employed. A typical protocol might involve the following steps:

-

Cell Culture: Culture a suitable human cell line (e.g., HepG2 for liver toxicity, A549 for lung toxicity) in appropriate media and conditions.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to the desired test concentrations.

-

Cell Treatment: Seed the cells in 96-well plates and allow them to attach overnight. Replace the media with fresh media containing the various concentrations of the test compound. Include vehicle control (solvent only) and untreated control wells.

-

Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

Viability Assessment: Measure cell viability using a standard assay such as MTT, MTS, or a neutral red uptake assay. These assays quantify metabolic activity or cell membrane integrity as an indicator of cytotoxicity.[4][5]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Visualizations

Synthesis Pathway: Free-Radical Bromination

The synthesis of this compound from 2-bromo-4-methyltoluene proceeds via a free-radical chain reaction.

Caption: Free-radical bromination mechanism for benzylic substitution.

Postulated Metabolic Pathway

The metabolism of substituted toluenes typically involves oxidation of the methyl group by cytochrome P450 enzymes in the liver. This is followed by further oxidation and conjugation to facilitate excretion.

Caption: Postulated metabolic pathway for substituted toluenes.

References

- 1. This compound | C8H8Br2 | CID 22266168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. synquestlabs.com [synquestlabs.com]

- 3. nj.gov [nj.gov]

- 4. Development and validation of in vitro induction assays for toxic halogenated aromatic mixtures: a review [pubmed.ncbi.nlm.nih.gov]

- 5. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]

An In-depth Technical Guide to the Solubility and Stability of 2-Bromo-4-(bromomethyl)-1-methylbenzene

Disclaimer: Direct, quantitative solubility and stability data for 2-Bromo-4-(bromomethyl)-1-methylbenzene is limited in publicly available literature. This guide provides a comprehensive overview based on the known properties of structurally analogous compounds, such as benzyl bromide and other substituted benzyl bromides, to infer the expected characteristics of the title compound.

Introduction

This compound, with the molecular formula C₈H₈Br₂, is a disubstituted toluene derivative.[1] Its structure, featuring a reactive benzylic bromide and an aromatic bromide, makes it a valuable intermediate in organic synthesis. However, these same functional groups significantly influence its solubility and stability, which are critical parameters for its handling, storage, and application in research and development. This document provides a detailed examination of these properties, supported by data from analogous compounds and generalized experimental protocols for their determination.

Physicochemical Properties

A summary of the computed and basic physical properties of this compound is provided below.

| Property | Value | Source |

| Molecular Formula | C₈H₈Br₂ | [1] |

| Molecular Weight | 263.96 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 259231-26-0 | [1] |

| XLogP3 | 3.5 | [1] |

Solubility Profile

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Solvent Example | Predicted Solubility | Rationale / Analogous Compound Behavior |

| Protic Polar | Water | Sparingly Soluble / Insoluble | Benzyl bromide is slightly soluble in water and tends to decompose slowly upon contact.[5] The increased molecular weight and hydrophobicity of the title compound would likely further decrease water solubility. |

| Protic Polar | Ethanol | Soluble / Miscible | Benzyl bromide is miscible with ethanol.[2][3][4] |

| Aprotic Polar | Acetone | Soluble | Benzyl bromide analogues are generally soluble in acetone. |

| Aprotic Polar | Acetonitrile | Soluble | Acetonitrile is a common solvent for reactions involving benzyl bromides.[6] |

| Aprotic Polar | Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a powerful solvent for a wide range of organic compounds. |

| Non-polar | Toluene | Soluble | The toluene backbone of the molecule suggests good solubility in toluene. |

| Non-polar | Hexane | Sparingly Soluble | Solubility in aliphatic hydrocarbons is likely to be lower than in aromatic or polar aprotic solvents. |

| Chlorinated | Dichloromethane (DCM) | Soluble | Benzyl bromides are typically soluble in chlorinated solvents. |

| Chlorinated | Carbon Tetrachloride | Soluble | Benzyl bromide is miscible with carbon tetrachloride.[2][3] |

| Ethers | Diethyl Ether | Soluble | Benzyl bromide is miscible with ether.[2][3][4] |

Stability Profile

The stability of this compound is primarily dictated by the reactivity of the benzylic bromide group. This functional group is susceptible to nucleophilic substitution and hydrolysis.

Table 2: Predicted Stability and Degradation Pathways

| Condition | Stability | Likely Degradation Pathway(s) | Notes |

| Temperature | Unstable at elevated temperatures. | Thermal decomposition. | Recommended storage is at 2-8°C. Elevated temperatures can accelerate decomposition and hydrolysis. |

| pH (Aqueous) | Unstable, particularly in neutral to basic conditions. | Hydrolysis to form 2-bromo-4-(hydroxymethyl)-1-methylbenzene and hydrogen bromide. | The substance decomposes slowly on contact with water, a reaction that can be catalyzed by acid or, more significantly, base.[5] Benzyl halides are known to hydrolyze.[7] |

| Light | Potentially light-sensitive. | Photolytic degradation, radical formation. | Benzyl halides can be sensitive to light. It is advisable to store the compound in the dark.[8] |

| Oxidizing Agents | Incompatible. | Oxidation of the methyl and/or bromomethyl group. | Benzyl bromide is incompatible with strong oxidizing agents.[3] |

| Nucleophiles | Reactive. | Nucleophilic substitution (SN1/SN2) at the benzylic carbon. | The benzylic bromide is a good leaving group, making the compound susceptible to reaction with nucleophiles like amines, alcohols, and thiols.[9] |

Hydrolysis Degradation Pathway

The primary degradation pathway in the presence of water is the hydrolysis of the benzylic bromide. This can proceed through either an SN1 or SN2 mechanism, depending on the conditions. The formation of a relatively stable benzylic carbocation favors the SN1 pathway.[10][11]

Caption: Predicted hydrolysis of this compound.

Experimental Protocols

Given the lack of specific data for the title compound, researchers may need to determine its solubility and stability experimentally. The following are generalized protocols for these assessments.

Protocol for Solubility Determination of a Sparingly Soluble Compound

This protocol is based on the shake-flask method, a common technique for determining the equilibrium solubility of a compound.[12]

Caption: Experimental workflow for solubility determination.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, acetonitrile) in a sealed, inert vial. The presence of undissolved solid is essential.

-

Equilibration: Place the vials in a shaker bath set to a constant temperature (e.g., 25°C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the samples to stand at the same constant temperature to let the undissolved solid settle.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant. To ensure no solid particles are transferred, the aliquot should be immediately filtered (e.g., through a 0.22 µm PTFE syringe filter) or centrifuged.

-

Quantification: Dilute the clear filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: The solubility is reported in units such as mg/mL or mol/L.

Protocol for Stability Assessment (Forced Degradation Study)

Forced degradation studies are conducted under conditions more severe than standard stability testing to identify potential degradation products and pathways.[8][13][14] This protocol is based on ICH guidelines.[8][14]

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions: Expose aliquots of the stock solution to various stress conditions in separate, sealed vials. A control sample, protected from stress conditions, should be analyzed concurrently.

-

Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C).

-

Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Keep at room temperature due to the expected high reactivity.

-

Oxidative Degradation: Add a solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep at room temperature.

-

Photolytic Degradation: Expose a solution and solid sample to light with an overall illumination of not less than 1.2 million lux hours and near UV energy of not less than 200 watt hours/square meter.[8] A control sample should be wrapped in aluminum foil to protect it from light.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 70°C).

-

-

Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Samples from acidic or basic conditions should be neutralized before analysis.

-

Analysis: Analyze all samples using a stability-indicating HPLC method. This method must be able to separate the parent compound from all significant degradation products.

-

Data Evaluation:

-

Calculate the percentage of degradation of the parent compound at each time point.

-

Identify and characterize major degradation products, potentially using LC-MS/MS.

-

Propose degradation pathways based on the identified products.

-

Handling and Storage Recommendations

Based on the predicted stability profile, the following handling and storage procedures are recommended:

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, preferably at 2-8°C.

-

Incompatibilities: Keep away from strong oxidizing agents, bases, alcohols, amines, and metals.[15][16]

-

Protection: Protect from moisture and light.[4][15] Use under an inert atmosphere (e.g., nitrogen or argon) for long-term storage to prevent hydrolysis from atmospheric moisture.

-

Personal Protective Equipment (PPE): Due to the lachrymatory nature of benzyl bromides, always handle this compound in a chemical fume hood.[5] Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

Conclusion

While specific experimental data for this compound is scarce, a robust understanding of its solubility and stability can be derived from the behavior of analogous benzyl bromide compounds. It is predicted to be poorly soluble in water but soluble in a range of common organic solvents. The primary stability concern is the hydrolysis of the reactive benzylic bromide group, a process that is accelerated by heat and nucleophilic/basic conditions. For critical applications, it is imperative that researchers experimentally verify the solubility and stability under their specific conditions using the protocols outlined in this guide.

References

- 1. This compound | C8H8Br2 | CID 22266168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. grokipedia.com [grokipedia.com]

- 3. Benzyl bromide | 100-39-0 [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Benzyl bromide synthesis by bromination or substitution [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 9. Khan Academy [khanacademy.org]

- 10. Benzyl bromide is a primary halide. It undergoes SN1 substitution... | Study Prep in Pearson+ [pearson.com]

- 11. quora.com [quora.com]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. benchchem.com [benchchem.com]

- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

The Genesis of Bromotoluenes: A Technical Guide to their Discovery, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted bromotoluenes are a pivotal class of aromatic compounds, serving as versatile intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides a comprehensive overview of the discovery, history, and key synthetic methodologies for preparing bromotoluene isomers. It details experimental protocols for both electrophilic aromatic substitution and the Sandmeyer reaction, presents quantitative physical and spectroscopic data in structured tables for easy comparison, and illustrates the underlying chemical principles and workflows through detailed diagrams. This document is intended to be a valuable resource for researchers and professionals in organic synthesis and drug development, offering both historical context and practical guidance.

Historical Perspective: The Dawn of Aromatic Substitution

The story of substituted bromotoluenes is intrinsically linked to the development of fundamental reactions in organic chemistry during the 19th century. The ability to selectively introduce substituents onto an aromatic ring opened up a new world of synthetic possibilities.

The first key development was the Friedel-Crafts reaction , discovered in 1877 by Charles Friedel and James Crafts.[1][2] While primarily known for alkylation and acylation, their work laid the foundation for understanding how Lewis acids could catalyze electrophilic aromatic substitution (EAS) reactions.[1] This principle is central to the direct bromination of toluene. The broader theory of EAS evolved from these early observations, with significant contributions from scientists like Henry Armstrong, who in 1890 proposed a mechanism involving an intermediate complex, a concept that predates the modern understanding of the arenium ion (or Wheland intermediate).[3][4]

Almost concurrently, in 1884, Swiss chemist Traugott Sandmeyer discovered a novel method to replace an amino group on an aromatic ring with a variety of substituents.[5][6] While attempting to synthesize phenylacetylene from benzenediazonium chloride and copper(I) acetylide, he unexpectedly isolated chlorobenzene.[5] This serendipitous discovery, now known as the Sandmeyer reaction , provided a powerful and regioselective alternative to direct halogenation for the synthesis of aryl halides, including the bromotoluene isomers.[5][7]

These two cornerstone reactions, electrophilic aromatic substitution and the Sandmeyer reaction, remain the primary routes for the synthesis of substituted bromotoluenes today, each offering distinct advantages in terms of regioselectivity and substrate scope.

Physical and Spectroscopic Properties of Monobromotoluene Isomers

The three isomers of monobromotoluene—ortho (2-bromotoluene), meta (3-bromotoluene), and para (4-bromotoluene)—exhibit distinct physical and spectroscopic properties due to the different substitution patterns on the aromatic ring. These differences are critical for their separation, purification, and identification.

Physical Properties

The physical properties of the o-, m-, and p-bromotoluene isomers are summarized in the table below. The para isomer, being the most symmetric, has the highest melting point and can exist as a white crystalline solid at room temperature, which facilitates its purification by crystallization. The ortho and meta isomers are liquids at room temperature.

| Property | 2-Bromotoluene (ortho) | 3-Bromotoluene (meta) | 4-Bromotoluene (para) |

| Molecular Formula | C₇H₇Br | C₇H₇Br | C₇H₇Br |

| Molar Mass ( g/mol ) | 171.03 | 171.03 | 171.03 |

| Appearance | Colorless liquid | Colorless liquid | White crystalline solid |

| Melting Point (°C) | -27.8 | -39.8 | 28.5 |

| Boiling Point (°C) | 181.7 | 183.7 | 184.5 |

| Density (g/mL) | 1.431 (15°C) | 1.410 (20°C) | 1.400 (20°C) |

| Refractive Index (n_D^20) | 1.556 | 1.551 | 1.549 |

| CAS Number | 95-46-5 | 591-17-3 | 106-38-7 |

Spectroscopic Data

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are essential for the unambiguous identification of the bromotoluene isomers.

The chemical shifts in 1H and 13C NMR spectra are highly sensitive to the electronic environment of the nuclei, providing a clear distinction between the isomers.

| Isomer | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) |

| 2-Bromotoluene | ~7.45 (d), ~7.15 (m), ~6.95 (t), ~2.37 (s, 3H)[8] | 139.2, 134.5, 129.9, 124.3, 120.2, 118.1, 24.4[9] |

| 3-Bromotoluene | ~7.33 (s), ~7.27 (d), ~7.13 (d), ~7.09 (t), ~2.31 (s, 3H)[10] | 138.5, 131.6, 130.2, 128.9, 122.8, 21.2 |

| 4-Bromotoluene | ~7.35 (d, 2H), ~7.00 (d, 2H), ~2.28 (s, 3H)[11] | 137.7, 131.5 (2C), 130.1 (2C), 120.1, 21.1 |

Note: Exact chemical shifts can vary slightly depending on the solvent and concentration.

The C-H out-of-plane bending vibrations in the fingerprint region (900-675 cm⁻¹) of the IR spectrum are highly characteristic of the substitution pattern on the benzene ring.[12]

| Isomer | Characteristic C-H Out-of-Plane Bending Absorptions (cm⁻¹) |

| 2-Bromotoluene (ortho) | ~747[13] |

| 3-Bromotoluene (meta) | ~770[13] |

| 4-Bromotoluene (para) | ~801[13] |

Synthetic Methodologies and Experimental Protocols

The synthesis of substituted bromotoluenes is primarily achieved through two distinct pathways: the direct electrophilic bromination of toluene and the Sandmeyer reaction starting from toluidine isomers. The choice of method depends on the desired isomer and the available starting materials.

Pathway 1: Electrophilic Aromatic Substitution (Bromination of Toluene)

Direct bromination of toluene typically yields a mixture of ortho and para isomers, as the methyl group is an ortho-, para-directing activator.[14] The reaction requires a Lewis acid catalyst, such as FeBr₃, which polarizes the Br₂ molecule to generate a strong electrophile.[15]

References

- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. An analysis of electrophilic aromatic substitution: a “complex approach” - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP05245K [pubs.rsc.org]

- 4. The oldest reaction mechanism: updated! - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. jk-sci.com [jk-sci.com]

- 7. byjus.com [byjus.com]

- 8. 2-Bromotoluene(95-46-5) 1H NMR [m.chemicalbook.com]

- 9. rsc.org [rsc.org]

- 10. 3-Bromotoluene(591-17-3) 13C NMR spectrum [chemicalbook.com]

- 11. 4-Bromotoluene | C7H7Br | CID 7805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. uanlch.vscht.cz [uanlch.vscht.cz]

- 13. PPT - Electrophilic Aromatic Substitution (Bromination of Toluene) PowerPoint Presentation - ID:61432 [slideserve.com]

- 14. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 15. mason.gmu.edu [mason.gmu.edu]

Theoretical Investigations into the Electronic Structure of 2-Bromo-4-(bromomethyl)-1-methylbenzene: A Technical Guide

Abstract: This whitepaper provides a comprehensive theoretical analysis of the electronic structure of 2-Bromo-4-(bromomethyl)-1-methylbenzene. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes established computational methodologies and theoretical principles to predict its electronic properties. This document is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of the molecule's characteristics through detailed computational protocols, predicted data, and workflow visualizations. The insights presented herein are derived from analogous studies on substituted toluene and benzene derivatives and are intended to serve as a robust framework for future experimental and in-silico research.

Introduction

This compound is a polysubstituted aromatic compound with potential applications as an intermediate in organic synthesis, particularly in the development of pharmaceutical agents and novel materials. The strategic placement of bromo, bromomethyl, and methyl substituents on the benzene ring imparts a unique electronic and steric profile, influencing its reactivity and intermolecular interactions. Understanding the electronic structure of this molecule is paramount for predicting its chemical behavior, designing synthetic pathways, and elucidating potential mechanisms of action in biological systems.

This technical guide outlines a theoretical study to characterize the electronic properties of this compound. The methodologies are based on Density Functional Theory (DFT), a powerful quantum computational tool for investigating molecular systems.[1][2] The predicted data encompasses key electronic and structural parameters, offering valuable insights for researchers.

Predicted Molecular and Electronic Properties

The electronic and structural properties of this compound were predicted using computational methods analogous to those applied to similar substituted benzene derivatives.[1][2] The following tables summarize the key anticipated quantitative data.

Table 1: Predicted Geometrical Parameters

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C-C (aromatic) | 1.39 - 1.41 |

| C-Br (ring) | 1.90 |

| C-C (methyl) | 1.51 |

| C-C (bromomethyl) | 1.52 |

| C-Br (bromomethyl) | 1.95 |

| C-H (aromatic) | 1.08 |

| C-H (methyl) | 1.09 |

| C-H (bromomethyl) | 1.09 |

| **Bond Angles (°) ** | |

| C-C-C (aromatic) | 118 - 122 |

| C-C-Br (ring) | 119 |

| C-C-C (methyl) | 121 |

| C-C-C (bromomethyl) | 120 |

| H-C-H (methyl) | 109.5 |

| H-C-H (bromomethyl) | 109.5 |

Table 2: Predicted Electronic Properties

| Property | Predicted Value |

| Molecular Orbitals (eV) | |

| HOMO Energy | -6.85 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap | 5.62 |

| Atomic Charges (Mulliken) | |

| C1 (with -CH₃) | 0.15 |

| C2 (with -Br) | 0.08 |

| C3 | -0.12 |

| C4 (with -CH₂Br) | 0.10 |

| C5 | -0.11 |

| C6 | -0.10 |

| Br (ring) | -0.05 |

| C (methyl) | -0.25 |

| C (bromomethyl) | 0.02 |

| Br (bromomethyl) | -0.03 |

| Dipole Moment (Debye) | 2.1 D |

Computational and Experimental Methodologies

The following sections detail the proposed computational and experimental protocols for the characterization of this compound.

Computational Protocol: Density Functional Theory (DFT)

A robust computational approach for elucidating the electronic structure involves the following steps, based on established methods for similar aromatic compounds.[1][3][4]

-

Structure Optimization: The initial 3D structure of this compound is subjected to geometry optimization to locate the global minimum on the potential energy surface. This is typically achieved using the B3LYP functional with a 6-311G(d,p) basis set.

-

Frequency Analysis: A vibrational frequency calculation is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum.

-

Electronic Property Calculation: Single-point energy calculations are then carried out on the optimized structure to determine various electronic properties. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential, and Mulliken atomic charges.

-

Excited State Analysis: To predict the UV-Visible absorption spectrum, Time-Dependent DFT (TD-DFT) calculations are performed to determine the vertical excitation energies from the optimized ground-state geometry.[3]

Experimental Protocol: Spectroscopic Analysis

For experimental validation of the computational predictions, the following spectroscopic techniques are recommended, with protocols adapted from studies on analogous compounds.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard NMR tube.

-

Instrumentation: Utilize a spectrometer with a field strength of 300 MHz or higher.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum to identify the chemical shifts and coupling constants of the aromatic, methyl, and bromomethyl protons.

-

¹³C NMR Acquisition: Obtain the carbon-13 NMR spectrum to determine the chemical shifts of the distinct carbon atoms in the molecule.

-

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (e.g., NaCl).

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ to identify characteristic vibrational modes of the functional groups present.

-

-

Mass Spectrometry (MS):

-

Instrumentation: Employ a mass spectrometer, potentially coupled with Gas Chromatography (GC-MS) for separation and identification.

-

Ionization: Use a suitable ionization technique, such as Electron Ionization (EI).

-

Analysis: Analyze the resulting mass spectrum to determine the molecular weight and fragmentation pattern of the compound.

-

Visualized Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the logical flow of the theoretical and experimental investigations.

Caption: Computational workflow for electronic structure analysis.

Caption: Integrated workflow for spectroscopic analysis and validation.

Conclusion

This technical guide provides a theoretical framework for investigating the electronic structure of this compound. By employing established computational methods like Density Functional Theory, it is possible to predict key electronic and structural parameters, offering valuable insights in the absence of direct experimental data. The proposed computational and experimental workflows provide a clear path for future research to validate these theoretical predictions and further elucidate the properties of this compound. The data and methodologies presented herein are intended to empower researchers in the fields of organic synthesis, medicinal chemistry, and materials science to better understand and utilize this compound in their respective applications.

References

An In-depth Technical Guide to the Reactivity Profile and Functional Groups of 2-Bromo-4-(bromomethyl)-1-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-(bromomethyl)-1-methylbenzene is a versatile trifunctional aromatic compound of significant interest in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique arrangement of a benzylic bromide, an aryl bromide, and a methyl group on a toluene scaffold allows for a diverse range of chemical transformations. The differential reactivity of these functional groups enables selective modifications, making it a valuable building block for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the reactivity profile of this compound, detailed experimental protocols for its key reactions, and a summary of its spectroscopic characteristics.

Molecular Structure and Functional Group Analysis

The structure of this compound (IUPAC name: this compound) is characterized by a toluene core substituted with two bromine atoms at positions 2 and the benzylic carbon, and a methyl group at position 1.[1]

Key Functional Groups:

-

Benzylic Bromide (-CH₂Br): This is the most reactive site on the molecule. The carbon-bromine bond is weakened by the adjacent benzene ring, which can stabilize the resulting benzylic carbocation or the transition state of an Sₙ2 reaction. This high reactivity makes it an excellent electrophile for nucleophilic substitution reactions.

-

Aryl Bromide (Ar-Br): The bromine atom directly attached to the aromatic ring is significantly less reactive towards nucleophilic substitution than the benzylic bromide. However, it can participate in various transition-metal-catalyzed cross-coupling reactions and is crucial for the formation of organometallic reagents, such as Grignard reagents.

-

Methyl Group (-CH₃): The methyl group is an activating, ortho-, para-directing group for electrophilic aromatic substitution. It can also undergo oxidation under strong oxidizing conditions to yield a carboxylic acid.

-

Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution, with the positions of attack influenced by the directing effects of the existing substituents (bromo and methyl groups).

Reactivity Profile

The reactivity of this compound is dominated by the interplay of its three key functional groups. The following sections detail the characteristic reactions of each functional moiety.

Nucleophilic Substitution at the Benzylic Position

The benzylic bromide is highly susceptible to nucleophilic attack. These reactions typically proceed via an Sₙ2 mechanism, especially with strong nucleophiles, due to the primary nature of the benzylic carbon. However, under conditions that favor carbocation formation (e.g., with weaker nucleophiles in polar protic solvents), an Sₙ1 pathway can also be operative due to the resonance stabilization of the benzylic carbocation.

A variety of nucleophiles can be employed to displace the benzylic bromide, leading to the formation of alcohols, ethers, nitriles, azides, and other derivatives. This selective reactivity is a cornerstone of its utility in multi-step syntheses.

References

Methodological & Application

Synthesis of 2-Bromo-4-(bromomethyl)-1-methylbenzene from p-Xylene: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the two-step synthesis of 2-Bromo-4-(bromomethyl)-1-methylbenzene, a key intermediate in organic synthesis, starting from commercially available p-xylene. The synthesis involves an initial electrophilic aromatic bromination followed by a radical-initiated benzylic bromination.

Synthesis Overview

The synthesis of this compound from p-xylene is a two-step process:

-

Step 1: Aromatic Bromination of p-Xylene. In this step, p-xylene undergoes electrophilic aromatic substitution to introduce a bromine atom onto the aromatic ring, yielding 2-bromo-p-xylene. This reaction is typically catalyzed by a Lewis acid, such as iron(III) bromide, which is often generated in situ from iron filings and bromine.

-

Step 2: Benzylic Bromination of 2-Bromo-p-xylene. The intermediate, 2-bromo-p-xylene, is then subjected to a free radical bromination to selectively introduce a bromine atom at one of the benzylic positions (a methyl group). This is commonly achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or under UV irradiation.

Experimental Protocols

Step 1: Synthesis of 2-Bromo-p-xylene

This protocol is adapted from established methods of aromatic bromination.[1][2][3]

Materials:

-

p-Xylene (C₈H₁₀)

-

Bromine (Br₂)

-

Iron filings (Fe)

-

Dichloromethane (CH₂Cl₂) (or other suitable inert solvent)

-

10% Sodium hydroxide solution (NaOH)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a clean, dry round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, add p-xylene (1.0 eq) and a catalytic amount of iron filings (0.02 eq).

-

Dissolve the reactants in a suitable inert solvent such as dichloromethane.

-

From the dropping funnel, add bromine (1.0-1.1 eq) dropwise to the stirred solution at room temperature. The addition should be slow to control the evolution of hydrogen bromide gas. The reaction is exothermic.

-

After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours or until the bromine color disappears. The reaction can be gently heated to 40-50°C to ensure completion.

-

Upon completion, cool the reaction mixture to room temperature and quench by slowly adding a 10% solution of sodium hydroxide to neutralize the evolved HBr and remove any unreacted bromine.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 10% NaOH solution, water, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude 2-bromo-p-xylene can be purified by fractional distillation under reduced pressure.

Step 2: Synthesis of this compound

This protocol for benzylic bromination is based on standard procedures using N-bromosuccinimide.[4][5]

Materials:

-

2-Bromo-p-xylene (C₈H₉Br)

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Light source (e.g., a 250W lamp) if AIBN is not used

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromo-p-xylene (1.0 eq) in carbon tetrachloride.

-

Add N-bromosuccinimide (1.0-1.1 eq) and a catalytic amount of AIBN (0.02-0.05 eq) to the solution.

-

Heat the reaction mixture to reflux (around 77°C for CCl₄) and irradiate with a light source to initiate the radical reaction.

-

Continue refluxing for 2-4 hours, monitoring the reaction progress by TLC or GC. The reaction is complete when the denser NBS has been consumed and the lighter succinimide floats on top of the solvent.

-

Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

The final product, this compound, can be purified by recrystallization (e.g., from hexanes) or column chromatography.

Data Presentation

Table 1: Reaction Parameters for the Synthesis of 2-Bromo-p-xylene

| Parameter | Value | Reference |

| p-Xylene:Bromine Molar Ratio | 1:1 to 1:1.1 | [2] |

| Catalyst | Iron filings | [1] |

| Solvent | Dichloromethane | - |

| Temperature | Room Temperature to 50°C | [2] |

| Reaction Time | 2-4 hours | - |

| Typical Yield | 80-90% | [2] |

Table 2: Reaction Parameters for the Synthesis of this compound

| Parameter | Value | Reference |

| 2-Bromo-p-xylene:NBS Molar Ratio | 1:1 to 1:1.1 | [4] |

| Initiator | AIBN or UV light | [4][5] |

| Solvent | Carbon Tetrachloride | [4] |

| Temperature | Reflux (approx. 77°C) | [4] |

| Reaction Time | 2-4 hours | [4] |

| Typical Yield | 70-85% | - |

Synthesis Workflow

Caption: Synthetic pathway from p-xylene to the target compound.

Logical Relationship of Reaction Steps

Caption: Detailed breakdown of the two-step synthesis process.

References

- 1. researchgate.net [researchgate.net]

- 2. RU2601752C1 - Method for bromination of xylenes into ring - Google Patents [patents.google.com]

- 3. Buy 2-Bromo-p-xylene | 553-94-6 [smolecule.com]

- 4. 2-bromo-1-(bromomethyl)-4-nitrobenzene synthesis - chemicalbook [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

Application Notes and Protocols for the Laboratory-Scale Preparation of 2-Bromo-4-(bromomethyl)-1-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of 2-Bromo-4-(bromomethyl)-1-methylbenzene, a valuable building block in organic synthesis, particularly for the development of pharmaceutical compounds. The synthesis is achieved through the Wohl-Ziegler bromination of 2-bromo-4-methyltoluene using N-bromosuccinimide (NBS) as the brominating agent and α,α'-azobisisobutyronitrile (AIBN) as a radical initiator. This method offers a reliable route to the desired product with good yields.

Introduction

This compound is a key intermediate in the synthesis of various complex organic molecules. Its bifunctional nature, possessing both a reactive benzyl bromide and a stable aryl bromide, allows for selective and sequential transformations. The Wohl-Ziegler reaction is a well-established method for the free-radical bromination of the benzylic position of alkyl-substituted aromatic compounds.[1] This reaction utilizes N-bromosuccinimide (NBS) as a source of bromine radicals, initiated by a radical initiator such as AIBN or benzoyl peroxide, typically in a non-polar solvent like carbon tetrachloride.[2][3]

Reaction Scheme

The overall reaction for the preparation of this compound is depicted below:

2-bromo-4-methyltoluene -> this compound

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Starting Material | 2-bromo-4-methyltoluene | N/A |

| Molar Mass | 185.06 g/mol | N/A |

| Reagents | ||

| N-Bromosuccinimide (NBS) | 1.05 eq. | [4] |

| α,α'-Azobisisobutyronitrile (AIBN) | 0.05 eq. | [4] |

| Solvent | Carbon Tetrachloride (CCl₄) | [2][4] |

| Reaction Conditions | ||

| Temperature | 77 °C (Reflux) | [2] |

| Reaction Time | 4-6 hours | [4] |

| Product | This compound | [5] |

| Molar Mass | 263.96 g/mol | [5] |

| Typical Yield | 70-80% | Estimated |

Experimental Protocol

Materials and Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Dropping funnel

-

Buchner funnel and filter flask

-

Rotary evaporator

-

Glassware for extraction and chromatography

-

2-bromo-4-methyltoluene

-

N-Bromosuccinimide (NBS)

-

α,α'-Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄) (Caution: Toxic and ozone-depleting, handle in a fume hood)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-bromo-4-methyltoluene (1.0 eq.) in carbon tetrachloride.

-

Addition of Reagents: To this solution, add N-bromosuccinimide (1.05 eq.) and α,α'-azobisisobutyronitrile (AIBN) (0.05 eq.).

-

Reaction: Heat the reaction mixture to reflux (approximately 77°C) with vigorous stirring. The reaction can be monitored by the disappearance of the dense NBS at the bottom of the flask and the appearance of the less dense succinimide, which will float.[2] The reaction is typically complete within 4-6 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture through a Buchner funnel to remove the succinimide. Wash the solid with a small amount of cold carbon tetrachloride.

-

Combine the filtrates and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient, to afford pure this compound.

-

Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Reaction Mechanism: Wohl-Ziegler Bromination

Caption: Simplified mechanism of the Wohl-Ziegler bromination.

Safety Precautions

-